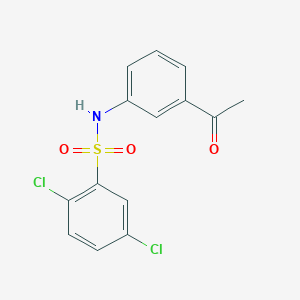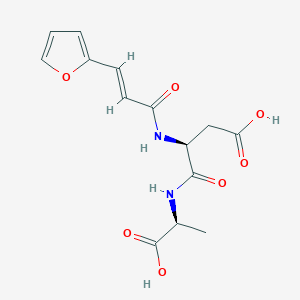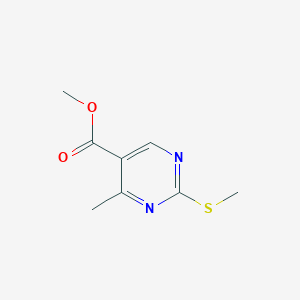
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide, commonly known as N-(3-acetylphenyl)-2,5-dichlorobenzene sulfonamide or ADDBS, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. ADDBS is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
Mécanisme D'action
The mechanism of action of ADDBS involves its binding to the ATP-binding site of CDKs, thereby inhibiting their activity. This leads to the arrest of the cell cycle and ultimately, cell death. ADDBS has also been found to exhibit inhibitory activity against other protein kinases, such as glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), further expanding its potential applications in scientific research.
Biochemical and Physiological Effects
ADDBS has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against CDKs, ADDBS has been found to exhibit anti-inflammatory activity through the inhibition of nuclear factor kappa B (NF-κB) signaling. It has also been found to exhibit neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
ADDBS has several advantages as a research compound. It is a potent inhibitor of CDKs, making it a promising compound for the development of anticancer drugs. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADDBS has some limitations as well. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory activity against other protein kinases can make it difficult to isolate its effects on specific targets.
Orientations Futures
There are several potential future directions for the use of ADDBS in scientific research. One area of interest is the development of ADDBS-based anticancer drugs. ADDBS has been found to exhibit potent inhibitory activity against CDKs, which are often overexpressed in cancer cells. Further research is needed to develop ADDBS derivatives with improved pharmacological properties for use in anticancer drug development.
Another area of interest is the use of ADDBS as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. ADDBS has been found to exhibit neuroprotective effects through the inhibition of GSK-3, which is involved in the pathogenesis of these diseases. Further research is needed to determine the potential of ADDBS as a therapeutic agent for these diseases.
In conclusion, N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a promising compound for scientific research, with potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential in these areas and to develop improved derivatives for use in scientific research.
Méthodes De Synthèse
ADDBS can be synthesized through a multi-step process involving the reaction of 3-acetylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure ADDBS. This synthesis method has been well-established and has been used in numerous studies to produce ADDBS for research purposes.
Applications De Recherche Scientifique
ADDBS has been found to have a range of potential applications in scientific research. One of its primary uses is as a protein kinase inhibitor, particularly for the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation and are often overexpressed in cancer cells, making them a promising target for anticancer drug development. ADDBS has been found to exhibit potent inhibitory activity against CDKs, making it a promising compound for the development of anticancer drugs.
Propriétés
| 6110-72-1 | |
Formule moléculaire |
C14H11Cl2NO3S |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-8-11(15)5-6-13(14)16/h2-8,17H,1H3 |
Clé InChI |
ZITSUWFAISYYRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)





